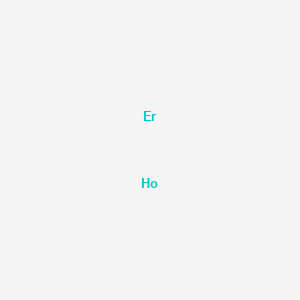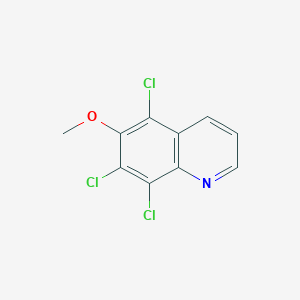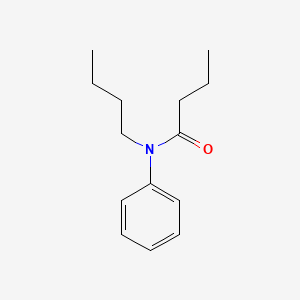
Butyranilide, N-butyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyranilide, N-butyl- is an organic compound with the molecular formula C14H21NO. It is a derivative of aniline, where the aniline nitrogen is bonded to a butyl group and the carbonyl carbon is bonded to a butyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Butyranilide, N-butyl- can be synthesized through the reaction of butyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of Butyranilide, N-butyl- involves the use of large-scale reactors where butyric acid and aniline are combined with a dehydrating agent. The reaction mixture is heated to facilitate the formation of the amide bond, and the product is then isolated and purified through distillation or crystallization.
Types of Reactions:
Oxidation: Butyranilide, N-butyl- can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-butyl-N-oxide derivatives.
Reduction: Formation of N-butylamine.
Substitution: Formation of various substituted anilides depending on the nucleophile used.
科学研究应用
Butyranilide, N-butyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Butyranilide, N-butyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity through binding to the active site or the modulation of receptor activity through interaction with receptor proteins.
相似化合物的比较
Butyranilide: The parent compound without the butyl substitution.
N-Phenylbutyramide: Similar structure but with a phenyl group instead of an aniline derivative.
N-Butylacetamide: Similar structure but with an acetamide group instead of a butyramide group.
Uniqueness: Butyranilide, N-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
6289-67-4 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
N-butyl-N-phenylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-3-5-12-15(14(16)9-4-2)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
InChI 键 |
OPLXQAOLCIOBNX-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C1=CC=CC=C1)C(=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)

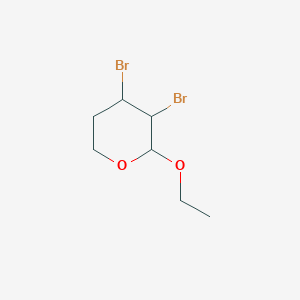
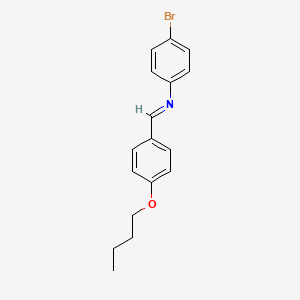
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
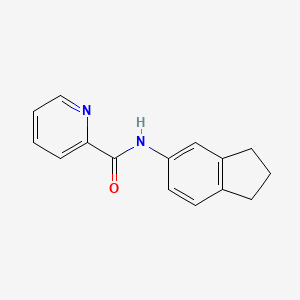
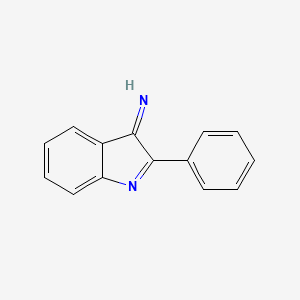
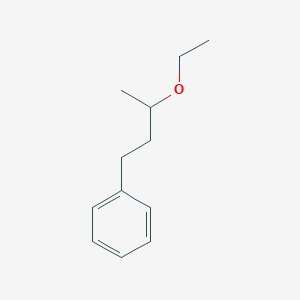
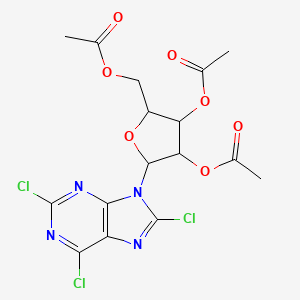
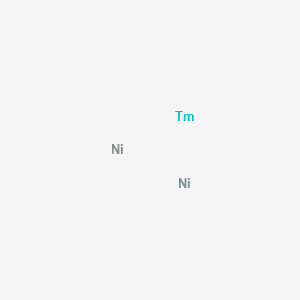
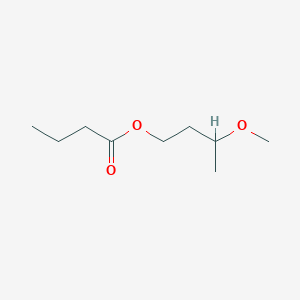
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)
